molecular formula C21H36O5 B611144 RK-682, Streptomyces sp. CAS No. 154639-24-4

RK-682, Streptomyces sp.

Cat. No. B611144
M. Wt: 368.51
InChI Key: KZTSLHQKWLYYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RK-682, Streptomyces sp. is an effective tyrosine phosphatase inhibitor . It does not permeate the cell membrane and has been reported to inhibit the G1/S transition of the cell cycle, the dephosphorylation activity of VHR and CD45, and also enhance levels of phosphotyrosine in Ball-1 cells .


Synthesis Analysis

The synthesis of RK-682 has been studied in detail. The heterologous expression of rk genes in Saccharopolyspora erythraea and reconstitution of the RK-682 pathway using recombinant enzymes have been reported . RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .


Molecular Structure Analysis

The molecular weight of RK-682 is 368.5 and its molecular formula is C21H36O5 . It is a potent protein phosphatase inhibitor .


Chemical Reactions Analysis

RK-682 is a linear 3-acyltetronic acid . The synthesis of a focused tetronic acid library based on the RK-682 scaffold resulted in additional compounds which inhibited VHR with IC50 values in the range between 4 and 40 μM .


Physical And Chemical Properties Analysis

RK-682 appears as a pale yellow solid . It is soluble in DMSO (25 mg/ml), 100% ethanol (10 mg/ml), methanol, or dimethyl formamide .

Scientific Research Applications

Summary of the Application

The protein phosphatase inhibitor RK-682 is a potentially valuable tetronate polyketide natural product . Understanding how the tetronate ring is formed has been a challenge due to the inaccessibility of the putative substrates .

Methods of Application or Experimental Procedures

The rk genes were heterologously expressed in Saccharopolyspora erythraea . The RK-682 pathway was reconstituted using recombinant enzymes . It was shown that RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .

Results or Outcomes Obtained

The heterologous expression of rk genes in Saccharopolyspora erythraea and reconstitution of the RK-682 pathway using recombinant enzymes showed that RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .

Oncology: Inhibition of Heparanase and VHR Phosphatase

Summary of the Application

Heparanase is an enzyme that induces the release of growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), making it an interesting target for anti-tumor agents . RK-682 has been found to inhibit both VHR phosphatase and heparanase .

Results or Outcomes Obtained

While specific results or outcomes are not provided in the available resources, the inhibition of heparanase and VHR phosphatase by RK-682 suggests potential anti-tumor applications .

Safety And Hazards

RK-682 is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTSLHQKWLYYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RK-682, Streptomyces sp.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RK-682, Streptomyces sp.
Reactant of Route 2
RK-682, Streptomyces sp.
Reactant of Route 3
RK-682, Streptomyces sp.
Reactant of Route 4
RK-682, Streptomyces sp.
Reactant of Route 5
RK-682, Streptomyces sp.
Reactant of Route 6
RK-682, Streptomyces sp.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.